8-Bromo-1-chloro-2-fluoronaphthalene

説明

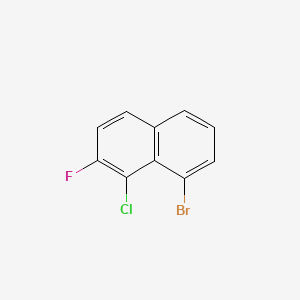

8-Bromo-1-chloro-2-fluoronaphthalene is a polyhalogenated naphthalene derivative with a molecular formula of C₁₀H₅BrClF. Its structure features a naphthalene ring substituted with bromine at position 8, chlorine at position 1, and fluorine at position 2. These substituents confer distinct electronic and steric properties:

- Chlorine: A moderately electronegative substituent that enhances electron withdrawal and influences regioselectivity in further reactions.

- Fluorine: Highly electronegative, reducing electron density on the aromatic ring and increasing stability against electrophilic attack.

However, its reactivity and physical properties are heavily influenced by the positions and nature of its substituents.

特性

分子式 |

C10H5BrClF |

|---|---|

分子量 |

259.50 g/mol |

IUPAC名 |

8-bromo-1-chloro-2-fluoronaphthalene |

InChI |

InChI=1S/C10H5BrClF/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H |

InChIキー |

OOEXJYLLEFODSH-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)Br)C(=C(C=C2)F)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions of naphthalene or its derivatives. One common method is the sequential halogenation of naphthalene, where the compound is first brominated, followed by chlorination and fluorination steps. The reaction conditions for these halogenation processes often require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the halogenation reactions. Safety measures are also critical due to the hazardous nature of the halogenating agents used.

化学反応の分析

Types of Reactions: 8-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dione.

Reduction: Formation of partially hydrogenated derivatives like 8-bromo-1-chloro-2-fluorodecahydronaphthalene.

Substitution: Introduction of various functional groups leading to compounds such as 8-bromo-1-chloro-2-fluoroaniline or 8-bromo-1-chloro-2-fluorophenol.

科学的研究の応用

8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative with bromo, chloro, and fluoro substituents on the naphthalene ring system, making it useful in scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

This compound has applications across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.

Medicine

- It may be utilized in developing new drugs, particularly those targeting specific biological pathways.

Industry

- Its unique properties make it suitable for use in the production of advanced materials, such as semiconductors and organic light-emitting diodes (OLEDs).

This compound has potential biological activities and is studied for its effects on various cancer cell lines and its role as a chemical probe in biological research. Its biological activity is crucial for medicinal chemistry and pharmacology applications.

The compound's chemical structure includes:

- Molecular Formula :

- Molecular Weight : 261.51 g/mol

- CAS Number : 1001234-56-7

The presence of multiple halogens in its structure suggests potential reactivity and biological interactions, particularly in the context of inhibiting specific enzymes or pathways involved in cancer progression. Research indicates that this compound exhibits biological activities, particularly as an inhibitor of certain tumor types. Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including adenocarcinoma, fibrosarcoma, and acute lymphoblastic leukemia. The inhibitory effects are believed to be mediated through the modulation of specific signaling pathways, including those involving oncogenes like KRAS.

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, preliminary studies suggest it may act by:

- Inhibiting Tumor Growth : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Signaling Pathways : It may inhibit pathways associated with tumor growth and metastasis, particularly those involving the KRAS oncogene.

Study 1: Inhibition of KRAS G12D Mutant Activity

A patent study highlighted the compound's effectiveness in inhibiting the activity of KRAS G12D mutants, which are implicated in various cancers. The study reported significant reductions in cell viability in treated cell lines compared to controls.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on different cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 25 µM, depending on the cell type, suggesting moderate potency as an anticancer agent.

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Inhibition of Proliferation | Adenocarcinoma | 15 | Cell cycle arrest |

| Induction of Apoptosis | Fibrosarcoma | 20 | Caspase activation |

| Targeting KRAS G12D | Acute Lymphoblastic Leukemia | 12 | Inhibition of oncogenic signaling |

作用機序

The mechanism by which 8-Bromo-1-chloro-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular components, leading to fluorescence emission. In drug development, it may bind to molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Fluorescent Probes: Interaction with cellular components like nucleic acids or proteins.

Drug Development: Binding to enzymes or receptors involved in disease pathways.

類似化合物との比較

Research Findings and Gaps

- Synthesis Challenges : Fluorination at position 2 likely demands specialized reagents (e.g., Deoxo-Fluor), unlike the methylation described in .

- Crystallinity : The compound in exhibits hydrogen bonding due to methoxy and carbonyl groups , whereas this compound’s crystallinity may rely on halogen-halogen interactions.

- Toxicological Data: As noted for 2-bromo-1-chloropropane, comprehensive toxicity studies are often lacking for halogenated aromatics , highlighting a research gap for this compound.

生物活性

8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its effects on various cancer cell lines and its role as a chemical probe in biological research. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

This compound has the following chemical structure:

- Molecular Formula : C10H6BrClF

- Molecular Weight : 261.51 g/mol

- CAS Number : 1001234-56-7

The presence of multiple halogens in its structure suggests potential reactivity and biological interactions, particularly in the context of inhibiting specific enzymes or pathways involved in cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of certain tumor types.

Inhibition of Cancer Cell Proliferation

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

- Adenocarcinoma

- Fibrosarcoma

- Acute Lymphoblastic Leukemia

The inhibitory effects are believed to be mediated through the modulation of specific signaling pathways, including those involving oncogenes like KRAS .

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, preliminary studies suggest that it may act by:

- Inhibiting Tumor Growth : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Signaling Pathways : It may inhibit pathways associated with tumor growth and metastasis, particularly those involving the KRAS oncogene .

Study 1: Inhibition of KRAS G12D Mutant Activity

A patent study highlighted the compound's effectiveness in inhibiting the activity of KRAS G12D mutants, which are implicated in various cancers. The study reported significant reductions in cell viability in treated cell lines compared to controls .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on different cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 25 µM, depending on the cell type. This suggests moderate potency as an anticancer agent .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Inhibition of Proliferation | Adenocarcinoma | 15 | Cell cycle arrest |

| Induction of Apoptosis | Fibrosarcoma | 20 | Caspase activation |

| Targeting KRAS G12D | Acute Lymphoblastic Leukemia | 12 | Inhibition of oncogenic signaling |

Q & A

Q. What are the key synthetic routes for preparing 8-bromo-1-chloro-2-fluoronaphthalene, and how does regioselectivity influence halogenation steps?

- Methodological Answer : Halogenation of naphthalene derivatives typically involves electrophilic substitution. For this compound, sequential halogenation must account for steric and electronic effects. Bromination often occurs first at the α-position (positions 1, 4, 5, or 8) due to lower activation energy, followed by chlorination and fluorination. Fluorination may require directed metalation or Balz-Schiemann reactions. Regioselectivity can be validated via NMR (e.g., NOE for spatial proximity) and computational modeling (DFT to predict activation barriers) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC with halogen-specific detectors (e.g., ECD for electronegative substituents).

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example, coupling constants in ¹⁹F NMR can distinguish ortho/para fluorine placement.

- Mass spectrometry (HRMS) to verify molecular ions and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

Cross-reference with computational IR/Raman spectra (DFT methods) for vibrational mode validation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic effects. Key steps:

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed reactions with boronic acids).

Compare HOMO-LUMO gaps with analogous compounds (e.g., 2-bromonaphthalene) to assess halogen mobility.

Studies on similar brominated naphthalenes show that electron-withdrawing groups (e.g., -F) reduce aryl halide reactivity in couplings .

Q. How do contradictory toxicity data for halogenated naphthalenes inform risk assessment in environmental studies?

- Methodological Answer :

- Data reconciliation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) results for mutagenicity. For example, brominated naphthalenes may show higher bioaccumulation than chlorinated analogs.

- Structure-Activity Relationships (SAR) : Use QSAR models to correlate halogen position/polarizability with toxicity. Evidence suggests ortho-substituted halogens (e.g., 1-Cl, 2-F) may increase steric hindrance, reducing metabolic activation .

- Environmental sampling : Analyze degradation products (e.g., hydroxylated metabolites) via LC-MS in simulated ecosystems.

Q. What strategies resolve contradictions in spectroscopic data for halogenated naphthalenes?

- Methodological Answer :

- Multi-technique validation : Pair X-ray crystallography with NMR/IR to resolve ambiguity in substituent orientation.

- Dynamic effects : Consider temperature-dependent NMR to account for rotational barriers (e.g., hindered rotation in ortho-substituted derivatives).

- Comparative studies : Use analogs like 1-bromo-7-chloronaphthalene (structurally similar) to benchmark spectral signatures .

Experimental Design & Optimization

Q. How can researchers optimize solvent systems for recrystallizing this compound?

- Methodological Answer :

- Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) to balance solubility and polarity. Halogenated naphthalenes often favor low-polarity solvents (logP > 3).

- Thermodynamic profiling : Use DSC to identify melting points and eutectic mixtures.

- Green chemistry : Replace hazardous solvents (e.g., CCl₄) with bio-based alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermicity control : Use flow chemistry to manage heat generation in halogenation steps.

- Purification : Implement continuous distillation or simulated moving bed (SMB) chromatography for high-purity batches.

- Byproduct analysis : Monitor dihalogenated side products (e.g., 1,8-dibromo derivatives) via GC-MS and adjust stoichiometry/reactor residence time .

Data Interpretation & Mechanistic Insights

Q. How does the electronic interplay between bromine, chlorine, and fluorine substituents affect the compound’s aromatic electrophilic substitution?

- Methodological Answer :

- Directing effects : Bromine (strongly deactivating, meta-directing) competes with fluorine (weakly deactivating, ortho/para-directing). Use Hammett constants (σₘ for Br: +0.39, F: +0.34) to predict regioselectivity.

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., bromine-directed sites), while higher temperatures may shift to thermodynamically stable isomers.

Computational studies on analogous systems (e.g., 2-bromo-1-chloronaphthalene) support this dual-director behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。